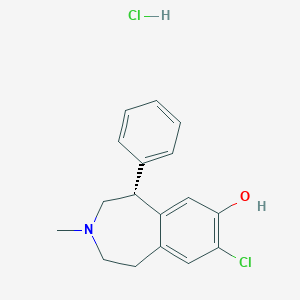

SCH 23390 HYDROCHLORIDE

Übersicht

Beschreibung

SCH 23390 hydrochloride: is a highly potent and selective antagonist of dopamine D1-like receptors, specifically targeting the D1 and D5 receptor subtypes. It also acts as an agonist at human 5-HT2C receptors and inhibits G protein-coupled inwardly rectifying potassium channels . This compound is widely used in scientific research due to its specificity and efficacy.

Wissenschaftliche Forschungsanwendungen

Chemistry: SCH 23390 hydrochloride is used as a reference compound in studies involving dopamine receptor antagonists. It helps in understanding the structure-activity relationships of similar compounds .

Biology: In biological research, this compound is employed to study the role of dopamine D1-like receptors in various physiological and pathological processes. It is used in experiments involving animal models to investigate the effects of dopamine receptor modulation .

Medicine: this compound has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia. It is also used in preclinical studies to evaluate the efficacy of new drugs targeting dopamine receptors .

Industry: In the pharmaceutical industry, this compound serves as a tool compound for drug discovery and development. It aids in the screening of new chemical entities for their activity on dopamine receptors .

Wirkmechanismus

SCH 23390 hydrochloride exerts its effects by selectively binding to dopamine D1-like receptors, thereby blocking the action of dopamine. This inhibition leads to a decrease in dopamine-mediated signaling pathways. Additionally, this compound acts as an agonist at human 5-HT2C receptors and inhibits G protein-coupled inwardly rectifying potassium channels, contributing to its overall pharmacological profile .

Safety and Hazards

SCH-23390 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers SCH-23390 has been the subject of various studies. For instance, Bourne et al. (2001) identified SCH-23390 as the first selective DA D1-like receptor antagonist . Briggs et al. (1991) studied the activation of the 5-HT1C receptor expressed in Xenopus oocytes by the benzazepines SCH-23390 .

Biochemische Analyse

Biochemical Properties

SCH 23390 Hydrochloride interacts with D1 and D5 dopamine receptor subtypes, with Ki values of 0.2 nM and 0.3 nM respectively . It also shows agonistic properties towards 5-HT2C receptors in vitro, with Ki values ranging from 6.3 to 9.3 nM .

Cellular Effects

This compound has been shown to influence cell function by interacting with dopamine and serotonin receptors. It acts as a potent dopamine receptor antagonist, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist at D1-like dopamine receptors, thereby inhibiting the activation of these receptors . It also acts as an agonist at 5-HT2C receptors, thereby activating these receptors .

Temporal Effects in Laboratory Settings

It is known that its antagonistic effects on dopamine receptors and agonistic effects on 5-HT2C receptors occur rapidly upon administration .

Metabolic Pathways

Given its interactions with dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

Given its interactions with dopamine and serotonin receptors, it is likely that it is transported and distributed in a manner similar to these neurotransmitters .

Subcellular Localization

Given its interactions with dopamine and serotonin receptors, it is likely localized in areas of the cell where these receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SCH 23390 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzazepine ring system, chlorination, and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Analyse Chemischer Reaktionen

Types of Reactions: SCH 23390 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions, particularly at the aromatic ring, can yield a variety of substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions include various substituted benzazepine derivatives, which may exhibit different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

SKF 38393: Another dopamine D1 receptor agonist with similar binding properties.

SCH 39166: A selective dopamine D1 receptor antagonist with a different chemical structure.

SKF 81297: A potent dopamine D1 receptor agonist used in similar research applications

Uniqueness: SCH 23390 hydrochloride is unique due to its high selectivity and potency for dopamine D1-like receptors. Its additional activity as a 5-HT2C receptor agonist and GIRK channel inhibitor further distinguishes it from other compounds .

Eigenschaften

IUPAC Name |

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAEWMSOPMASE-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074484 | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125941-87-9 | |

| Record name | SCH-23390 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

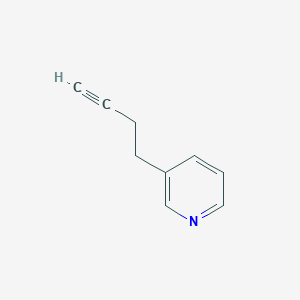

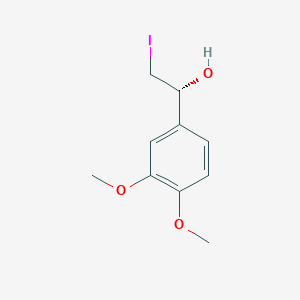

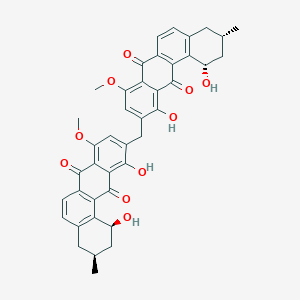

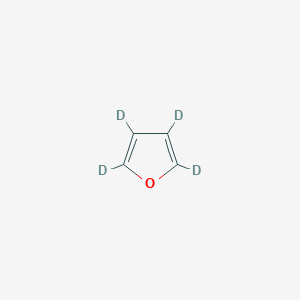

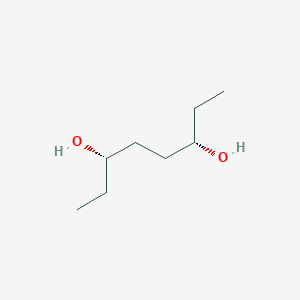

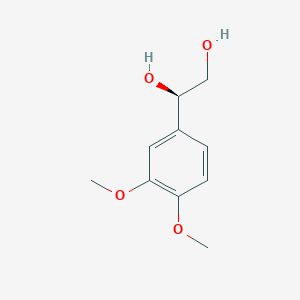

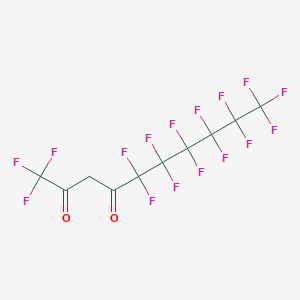

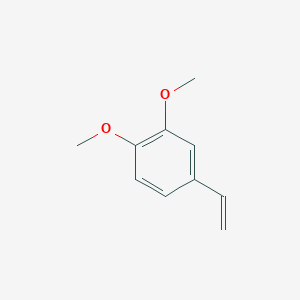

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?

A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.

Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?

A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.

Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?

A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.

Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?

A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.

Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?

A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:

- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].

- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)